molecular formula C14H15NO4 B11855493 Methyl 3-amino-6,7-dimethoxy-2-naphthoate

Methyl 3-amino-6,7-dimethoxy-2-naphthoate

Cat. No.: B11855493
M. Wt: 261.27 g/mol
InChI Key: RSHXRNGYMJPVOZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-6,7-dimethoxy-2-naphthoate is an organic compound belonging to the naphthoate family It is characterized by the presence of an amino group at the third position and two methoxy groups at the sixth and seventh positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6,7-dimethoxy-2-naphthoate typically involves the following steps:

    Nitration: The starting material, 6,7-dimethoxy-2-naphthoic acid, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Esterification: The resulting 3-amino-6,7-dimethoxy-2-naphthoic acid is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group if present.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of hydroxyl or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-6,7-dimethoxy-2-naphthoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6,7-dimethoxy-2-naphthoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    Methyl 3-amino-2-naphthoate: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    Methyl 6,7-dimethoxy-2-naphthoate:

    Methyl 3-nitro-6,7-dimethoxy-2-naphthoate: Contains a nitro group instead of an amino group, leading to different reactivity and uses.

Uniqueness: Methyl 3-amino-6,7-dimethoxy-2-naphthoate is unique due to the combination of amino and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 3-amino-6,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H15NO4/c1-17-12-6-8-4-10(14(16)19-3)11(15)5-9(8)7-13(12)18-2/h4-7H,15H2,1-3H3

InChI Key

RSHXRNGYMJPVOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1OC)N)C(=O)OC

Origin of Product

United States

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